![molecular formula C16H14N4O B1412751 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088942-82-7](/img/structure/B1412751.png)

4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Übersicht

Beschreibung

The compound “4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, another six-membered ring with one nitrogen atom. These types of structures are common in many biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups. Pyrimidine and pyridine rings are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques, including infrared spectroscopy, ultraviolet-visible spectroscopy, and thermogravimetric analysis .Wissenschaftliche Forschungsanwendungen

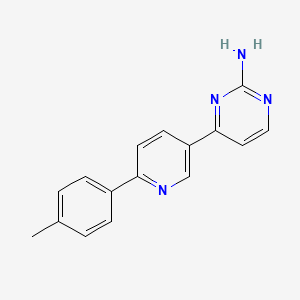

Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) involved synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). These compounds, including analogs of the specified molecule, showed potential in vitro potency and in vivo anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management Altenbach et al., 2008.

Bifunctional Aromatic N-Heterocycles

Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions. These compounds, including structures related to the specified molecule, demonstrated the importance of balancing hydrogen-bond donors and acceptors in creating supramolecular architectures Aakeröy et al., 2007.

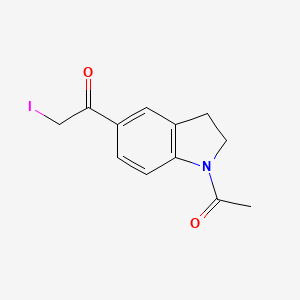

Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigated the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study identified the main metabolic pathways of flumatinib, including products of N-demethylation and hydroxylation, providing insights into the metabolism of related compounds Gong et al., 2010.

Iron(II) and Cobalt(II) Complexes

Cook et al. (2013) described the synthesis of homoleptic iron(II) and cobalt(II) complexes using tris-azinyl analogues of 2,2':6',2''-terpyridine, including compounds similar to the specified molecule. These complexes showed varied spin states and electrochemical properties, suggesting potential applications in material science Cook et al., 2013.

Synthesis of Nilotinib

Yankun et al. (2011) detailed the synthesis pathway of nilotinib, a highly selective inhibitor of tyrosine kinase, starting from compounds including 4-(pyridin-3-yl)-2-aminopyrimidine. This process highlights the relevance of such compounds in synthesizing biologically active pharmaceuticals Yankun et al., 2011.

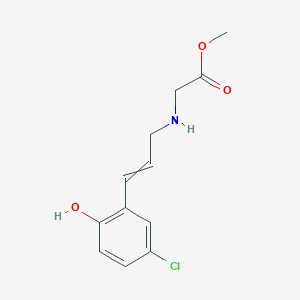

Selective Inhibitors of Neuronal Nitric Oxide Synthase

Nason et al. (2004) synthesized and evaluated the activity of various 6-phenyl-pyridin-2-ylamines, including derivatives of the specified molecule, as potent inhibitors of the human nNOS isoform, indicating their potential in therapeutic applications targeting neuronal nitric oxide synthase Nason et al., 2004.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

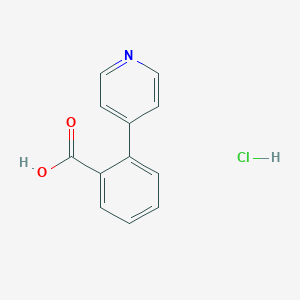

IUPAC Name |

4-[6-(3-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-21-13-4-2-3-11(9-13)14-6-5-12(10-19-14)15-7-8-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVQWAWQQVCJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)

![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)

![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)

![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)